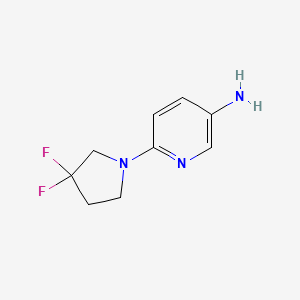
2-(3-(furan-2-yl)-1H-pyrazol-4-yl)ethan-1-ol
説明
2-(3-(Furan-2-yl)-1H-pyrazol-4-yl)ethan-1-ol, also known as 2-PFE, is a heterocyclic compound with a unique structure and various applications in scientific research. It is a type of pyrazole derivative, a five-membered aromatic ring composed of four carbon atoms and one nitrogen atom. 2-PFE has been studied extensively in the fields of organic synthesis, materials science, and biochemistry due to its unique properties and potential applications.
科学的研究の応用
2-(3-(furan-2-yl)-1H-pyrazol-4-yl)ethan-1-ol is widely used in scientific research due to its unique properties and potential applications. It has been used in the synthesis of various drugs, including anti-inflammatory drugs, antifungal drugs, and antiviral drugs. This compound has also been studied for its potential applications in materials science, as a lubricant, and as a corrosion inhibitor. Additionally, this compound has been studied for its potential applications in biochemistry, as it has been found to have antioxidant, anti-inflammatory, and antifungal properties.
作用機序
The exact mechanism of action of 2-(3-(furan-2-yl)-1H-pyrazol-4-yl)ethan-1-ol is still not fully understood. However, it is believed that this compound may act as an antioxidant by scavenging reactive oxygen species and inhibiting the formation of free radicals. Additionally, this compound may act as an anti-inflammatory agent by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Furthermore, this compound may act as an antifungal agent by inhibiting the growth of fungal cells.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects on cells and organisms. In vitro studies have shown that this compound can inhibit the growth of cancer cells and reduce the production of pro-inflammatory cytokines. Additionally, this compound has been found to have antioxidant and antifungal properties, as well as anti-inflammatory effects. In vivo studies have also shown that this compound can reduce inflammation in animal models and protect against oxidative stress.
実験室実験の利点と制限
2-(3-(furan-2-yl)-1H-pyrazol-4-yl)ethan-1-ol has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is relatively stable, making it suitable for use in long-term experiments. Additionally, this compound is non-toxic and has low acute toxicity, making it safe for use in experiments involving cell cultures and animal models. However, there are some limitations to using this compound for laboratory experiments. It is not soluble in water, making it difficult to use in experiments involving aqueous solutions. Additionally, this compound is not as widely studied as some other compounds, making it difficult to find reliable information about its effects and applications.
将来の方向性
There are many potential future directions for research involving 2-(3-(furan-2-yl)-1H-pyrazol-4-yl)ethan-1-ol. One potential direction is to investigate the potential applications of this compound in materials science, as a lubricant, and as a corrosion inhibitor. Additionally, further research could be done to investigate the mechanism of action of this compound and to explore its potential applications in biochemistry and medicine. Furthermore, further research could be done to investigate the effects of this compound on various cell types and organisms, as well as to explore its potential therapeutic applications. Finally, further research
特性
IUPAC Name |
2-[5-(furan-2-yl)-1H-pyrazol-4-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2/c12-4-3-7-6-10-11-9(7)8-2-1-5-13-8/h1-2,5-6,12H,3-4H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPGWAYRQTBFNKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=C(C=NN2)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-ethyl-6-methyl-7-(pyridin-2-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1482180.png)
![1,6-dimethyl-7-(pyridin-3-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1482181.png)
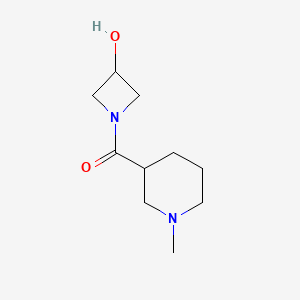
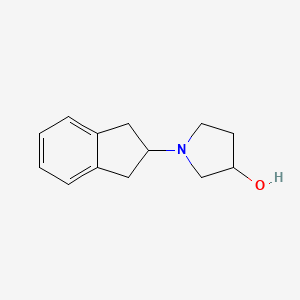

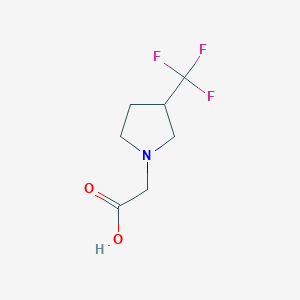
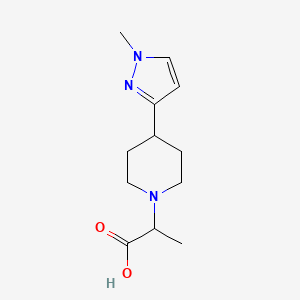
![(6-cyclopropyl-1-isobutyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol](/img/structure/B1482191.png)
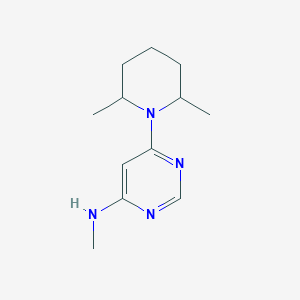


![2-(2-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetonitrile](/img/structure/B1482199.png)
